molecular formula C17H21FN4O B4967375 1-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N-(4-fluorophenyl)-3-piperidinamine

1-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N-(4-fluorophenyl)-3-piperidinamine

Cat. No. B4967375
M. Wt: 316.4 g/mol
InChI Key: JZKHEQNVPMKGTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N-(4-fluorophenyl)-3-piperidinamine is a chemical compound that has gained significant attention in the scientific community. It is commonly referred to as DFP-10825 and is known for its potential use in treating various medical conditions.

Mechanism of Action

The mechanism of action of DFP-10825 is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in inflammation and cancer growth. DFP-10825 has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It has also been found to inhibit the activity of protein kinase B (Akt), a protein involved in cancer growth.
Biochemical and Physiological Effects:
DFP-10825 has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). DFP-10825 has also been found to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation. Additionally, DFP-10825 has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase.

Advantages and Limitations for Lab Experiments

DFP-10825 has several advantages for lab experiments. It is a highly potent and selective inhibitor of COX-2 and Akt, making it a useful tool for studying the role of these enzymes in inflammation and cancer growth. Additionally, DFP-10825 has been shown to have low toxicity in animal models, making it a safer alternative to other anti-inflammatory and anti-cancer drugs.
However, DFP-10825 also has some limitations for lab experiments. It is a relatively new compound, and its pharmacokinetics and pharmacodynamics are not fully understood. Additionally, DFP-10825 is expensive to synthesize, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for research on DFP-10825. One area of interest is its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. DFP-10825 has been shown to protect neurons from damage in animal models of these diseases, and further research is needed to determine its potential therapeutic value.
Another area of interest is the development of more potent and selective inhibitors of COX-2 and Akt. DFP-10825 has shown promise in these areas, but there is still room for improvement.
Finally, further research is needed to fully understand the pharmacokinetics and pharmacodynamics of DFP-10825. This information will be important for the development of more effective and safe drugs based on this compound.
In conclusion, DFP-10825 is a promising compound with potential applications in treating various medical conditions. Its synthesis method has been optimized to produce high yields and purity, and it has been extensively studied for its scientific research application. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential future directions.

Synthesis Methods

The synthesis of DFP-10825 involves a series of chemical reactions. The starting material for the synthesis is 4-fluoroaniline, which is reacted with 1,3-dimethyl-1H-pyrazole-5-carboxylic acid to form the intermediate product. The intermediate product is then reacted with piperidine and acetic anhydride to yield the final product, DFP-10825. The synthesis of DFP-10825 has been optimized to produce high yields and purity.

Scientific Research Applications

DFP-10825 has been extensively studied for its potential use in treating various medical conditions. It has been found to have anti-inflammatory, anti-cancer, and neuroprotective properties. DFP-10825 has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been found to reduce inflammation in animal models of arthritis and neuroinflammation. Additionally, DFP-10825 has been shown to protect neurons from damage in animal models of neurodegenerative diseases.

properties

IUPAC Name

(2,5-dimethylpyrazol-3-yl)-[3-(4-fluoroanilino)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN4O/c1-12-10-16(21(2)20-12)17(23)22-9-3-4-15(11-22)19-14-7-5-13(18)6-8-14/h5-8,10,15,19H,3-4,9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZKHEQNVPMKGTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)N2CCCC(C2)NC3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49718497
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N-(4-fluorophenyl)-3-piperidinamine

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